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Executive Summary

SH1573 is a novel, orally bioavailable small molecule inhibitor of mutant isocitrate
dehydrogenase 2 (mIDH2), with high selectivity for the R140Q mutation. Preclinical studies
have demonstrated its potential as a therapeutic agent for hematological malignancies,
particularly acute myeloid leukemia (AML), harboring this specific mutation. This document
provides an in-depth technical overview of SH1573, summarizing key preclinical data, detailing
experimental protocols, and illustrating its mechanism of action through signaling pathway and
workflow diagrams.

Introduction to SH1573

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in a significant subset of
patients with hematological malignancies, including up to 20% of individuals with acute myeloid
leukemia (AML).[1] These mutations confer a neomorphic enzyme activity, leading to the
conversion of a-ketoglutarate (a-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2]
Elevated levels of 2-HG competitively inhibit a-KG-dependent dioxygenases, including histone
and DNA demethylases, resulting in epigenetic dysregulation and a block in cellular
differentiation, which are key events in leukemogenesis.[2]

SH1573 is a potent and selective inhibitor of the mIDH2 R140Q protein.[1][3] By targeting this
mutant enzyme, SH1573 effectively reduces the production of 2-HG, thereby restoring normal
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cellular differentiation and exhibiting anti-leukemic effects.[1][3] Preclinical evidence has paved
the way for its clinical investigation, with a Phase 1 trial initiated for patients with refractory or
relapsed AML harboring an IDH2 mutation.[4]

Mechanism of Action: The mIDH2 Signaling Pathway

SH1573 exerts its therapeutic effect by inhibiting the neomorphic activity of the mutant IDH2
enzyme. The following diagram illustrates the signaling pathway affected by mIDH2 and the
point of intervention for SH1573.
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Caption: SH1573 inhibits mutant IDH2, blocking 2-HG production and leukemogenesis.

Preclinical Data
In Vitro Efficacy

SH1573 has demonstrated potent and selective inhibition of the mIDH2 R140Q enzyme and
the growth of mIDH2-mutant cancer cells.
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Parameter Cell Line Value Reference

IC50 (Enzyme

Activity) mIDH2 R140Q 18.0 + 2.0 nmol/L [1]
Wild-Type IDH2 > 1000 nmol/L [1]
IC50 (Cell Viability) TF-1 (mIDH2 R140Q)  35.7 + 4.5 nmol/L [1]
TF-1 (Wild-Type) > 10,000 nmol/L [1]
2-HG Inhibition (IC50)  TF-1 (mIDH2 R140Q) 4.8 + 0.7 nmol/L [1]

In Vivo Efficacy in a Patient-Derived Xenograft (PDX)
Model

The anti-tumor effects of SH1573 were evaluated in a patient-derived xenograft (PDX) model of
AML.

Treatment Group Dose Outcome Reference
) Median survival of 25
Vehicle - [3]
days
Significantly
AG-221 45 mg/kg [3]

prolonged survival

Dose-dependent
SH1573 5 mg/kg promotion of AML cell [3]
differentiation

Dose-dependent
15 mg/kg promotion of AML cell [3]

differentiation

Significantly
prolonged survival,

45 mg/kg ] [3]
with a better effect

than AG-221
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Note: AG-221 (Enasidenib) is an FDA-approved mIDH2 inhibitor used as a comparator.

Experimental Protocols
In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SH1573 against
mIDH2 R140Q and wild-type IDH2.

Methodology:

Recombinant human mIDH2 R140Q or wild-type IDH2 enzyme was incubated with varying
concentrations of SH1573.

e The reaction was initiated by the addition of a-ketoglutarate and NADPH.

e The rate of NADPH consumption was monitored by measuring the decrease in fluorescence
at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

e |C50 values were calculated by fitting the dose-response curves to a four-parameter logistic
equation.

Cell Viability Assay

Objective: To assess the effect of SH1573 on the viability of mIDH2-mutant and wild-type AML
cell lines.

Methodology:
e TF-1 (mIDH2 R140Q) and TF-1 (wild-type) cells were seeded in 96-well plates.
o Cells were treated with a range of SH1573 concentrations for 72 hours.

o Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay,
which measures ATP levels.

e |C50 values were determined from the resulting dose-response curves.

2-HG Measurement Assay
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Objective: To quantify the inhibition of 2-HG production by SH1573 in cells.

Methodology:

TF-1 (mIDH2 R140Q) cells were treated with various concentrations of SH1573 for 48 hours.

Intracellular metabolites were extracted using a methanol/water solution.

The concentration of 2-HG was measured using a 2-HG assay kit, which is based on an
enzymatic assay that results in a colorimetric or fluorescent output.

IC50 values for 2-HG inhibition were calculated.

Patient-Derived Xenograft (PDX) Model Workflow

The following diagram outlines the workflow for the in vivo evaluation of SH1573 using an AML
PDX model.
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Caption: Workflow for evaluating SH1573 efficacy in an AML PDX model.

Clinical Development

SH1573 has entered a Phase 1 clinical trial (NCT04806659) to evaluate its safety, tolerability,
pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy in subjects with
advanced relapsed or refractory AML harboring an IDH2 mutation.[4] This open-label, single-
arm, multicenter study will provide crucial data on the clinical potential of SH1573.[4]

Conclusion
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SH1573 is a promising novel inhibitor of mIDH2 R140Q with compelling preclinical data
supporting its development for the treatment of hematological malignancies. Its potent and
selective activity, favorable pharmacokinetic properties, and demonstrated in vivo efficacy in a
clinically relevant PDX model highlight its potential to address an unmet medical need for
patients with mIDH2-mutated AML. The ongoing Phase 1 clinical trial will be instrumental in
determining the safety and efficacy of SH1573 in a clinical setting. This technical guide
provides a comprehensive overview of the current knowledge on SH1573 to aid researchers
and drug development professionals in their understanding and potential future investigations
of this targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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